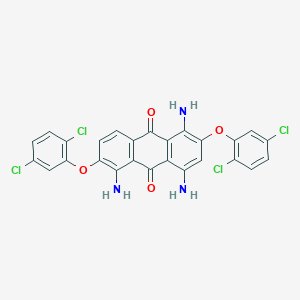
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of nitro groups into the anthracene structure.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of dichlorophenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of anthraquinone, which have applications in dyes, pigments, and pharmaceuticals.
Applications De Recherche Scientifique
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process, and can also inhibit certain enzymes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: Known for its use in dyes and pigments.
2,6-Dichloroanthraquinone: Studied for its potential biological activities.
1,5-Diamino-4,8-dihydroxyanthraquinone: Used in the synthesis of complex organic molecules.
Uniqueness
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione is unique due to its combination of amino and dichlorophenoxy groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88600-50-4 |
|---|---|
Formule moléculaire |
C26H15Cl4N3O4 |
Poids moléculaire |
575.2 g/mol |
Nom IUPAC |
1,4,5-triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H15Cl4N3O4/c27-10-1-4-13(29)17(7-10)36-16-6-3-12-20(23(16)32)26(35)21-15(31)9-19(24(33)22(21)25(12)34)37-18-8-11(28)2-5-14(18)30/h1-9H,31-33H2 |
Clé InChI |
OLSIZKARVRMORU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=C(C=CC(=C5)Cl)Cl)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


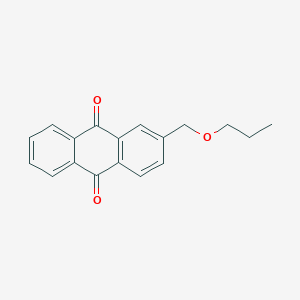

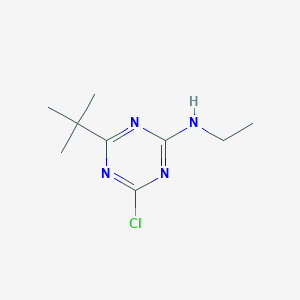
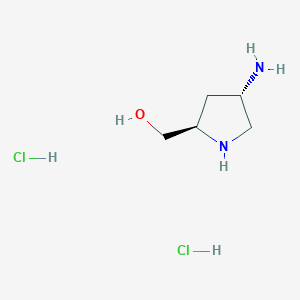
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)

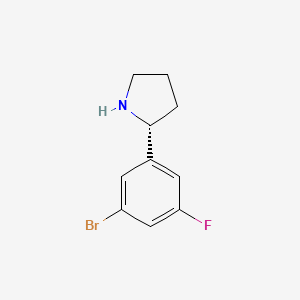
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
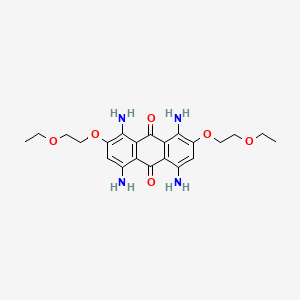
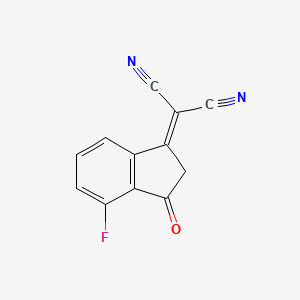
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)

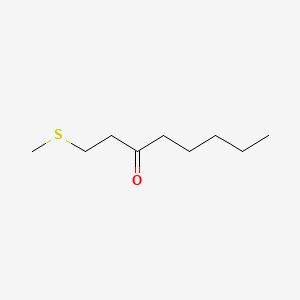
![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
